N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine
Description
N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C22H47N3O2 It is characterized by the presence of octyl groups attached to an aminoethyl chain, which is further connected to a glycine moiety
Properties
CAS No. |
61633-19-0 |
|---|---|
Molecular Formula |
C22H47N3O2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-[2-[octyl-[2-(octylamino)ethyl]amino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H47N3O2/c1-3-5-7-9-11-13-15-23-16-19-25(20-17-24-21-22(26)27)18-14-12-10-8-6-4-2/h23-24H,3-21H2,1-2H3,(H,26,27) |
InChI Key |
SZUWXOJMLAGAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCN(CCCCCCCC)CCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine typically involves the reaction of octylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The final product is purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[2-(octylamino)ethyl]glycine
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
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